![molecular formula C6H7BF2N2O2 B13473214 [6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B13473214.png)
[6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid: is a boronic acid derivative with the molecular formula C6H7BF2N2O2. This compound is notable for its unique structure, which includes an amino group, a difluoromethyl group, and a boronic acid moiety attached to a pyridine ring. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with diols and other Lewis bases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid typically involves the introduction of the boronic acid group onto a pre-formed pyridine ring. One common method is the borylation of a halogenated pyridine derivative using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction generally requires a boronic acid or boronate ester, a halogenated pyridine, a palladium catalyst, and a base under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in [6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid can undergo oxidation to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Coupled products with new carbon-carbon bonds.
Scientific Research Applications
Chemistry: In organic chemistry, [6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. It can be used in the synthesis of pharmaceuticals that target specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and materials science applications. Its ability to form stable bonds with other molecules makes it useful in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of [6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid largely depends on its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other Lewis bases, forming stable complexes. This interaction can inhibit the activity of enzymes that rely on these functional groups, making it useful in drug development .
Comparison with Similar Compounds
2-Amino-5-fluoropyridine: Similar in structure but lacks the boronic acid group.
5-Difluoromethyl-2-pyridylboronic acid: Similar but lacks the amino group.
3-Amino-5-fluoropyridine: Similar but lacks the difluoromethyl group.
Uniqueness: The combination of an amino group, a difluoromethyl group, and a boronic acid moiety in [6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid makes it unique. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C6H7BF2N2O2 |
|---|---|
Molecular Weight |
187.94 g/mol |
IUPAC Name |
[6-amino-5-(difluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H7BF2N2O2/c8-5(9)4-1-3(7(12)13)2-11-6(4)10/h1-2,5,12-13H,(H2,10,11) |
InChI Key |
PVYARTGZJAQLCZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N)C(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


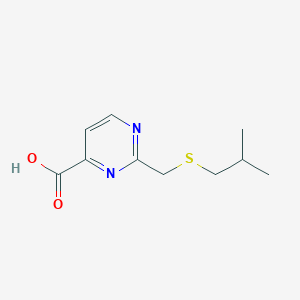

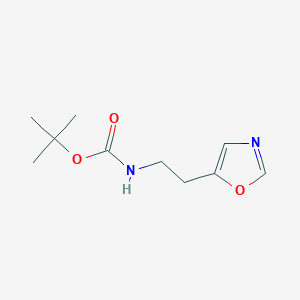
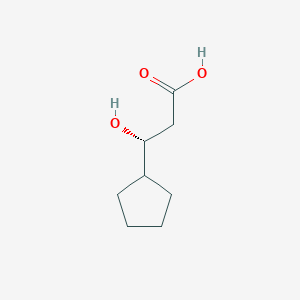
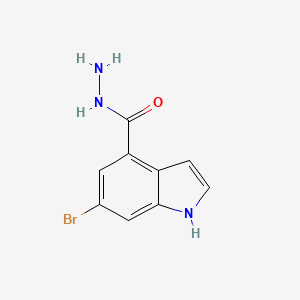
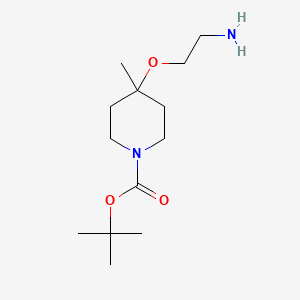
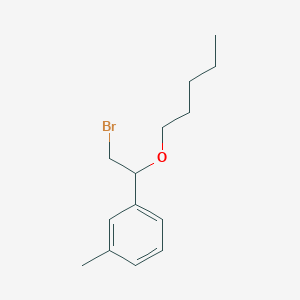
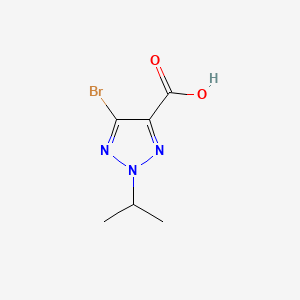
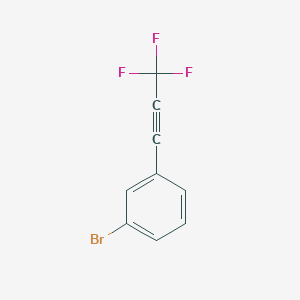
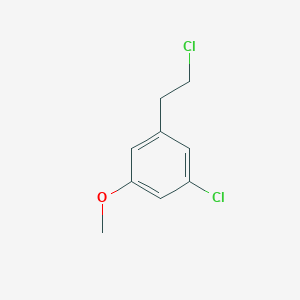
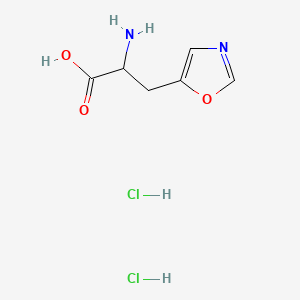
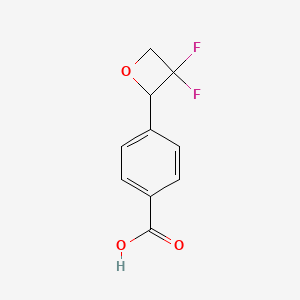
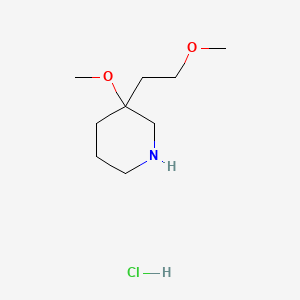
![{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid](/img/structure/B13473225.png)
